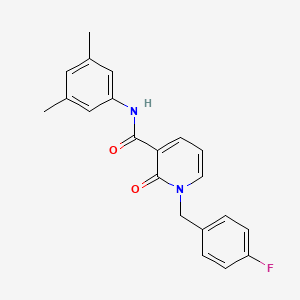
N-(3,5-dimethylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H19FN2O2 and its molecular weight is 350.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3,5-dimethylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C21H19FN2O2
- Molecular Weight : 348.39 g/mol
- CAS Number : 7597751
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. Its structure suggests potential interactions with various biological targets.
Anticancer Activity
Several studies have highlighted the anticancer properties of related compounds in the dihydropyridine class. For instance, derivatives have shown potent cytotoxic effects against various human tumor cell lines, with some demonstrating nanomolar IC50 values. The mechanisms often involve the induction of apoptosis and inhibition of cellular respiration .
Table 1: Cytotoxicity Data of Dihydropyridine Derivatives
| Compound Name | IC50 (nM) | Cell Line Tested | Mechanism of Action |
|---|---|---|---|
| Compound A | 34 | Molt 4/C8 T-lymphocytes | Apoptosis induction |
| Compound B | 50 | CEM T-lymphocytes | Inhibition of respiration |
| Compound C | 20 | L1210 murine leukemia | Multi-drug resistance reversal |
The compound's mechanism is hypothesized to involve interaction with cellular signaling pathways, particularly those related to apoptosis and cell proliferation. It may act as a multi-drug resistance (MDR) reverser by inhibiting efflux pumps that cancer cells use to expel chemotherapeutic agents .
Case Studies
-
Case Study on Tumor Cell Lines :
A study evaluated the effects of this compound on human tumor cell lines. Results indicated significant growth inhibition compared to control groups, with detailed analysis revealing that the compound could enhance the efficacy of existing chemotherapeutics by overcoming MDR mechanisms. -
Anti-inflammatory Effects :
Another study focused on the anti-inflammatory potential of similar dihydropyridine derivatives. The findings suggested that these compounds could reduce pro-inflammatory cytokine levels in vitro, indicating a possible therapeutic role in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure. Variations in substituents on the phenyl rings and the dihydropyridine core can lead to significant changes in potency and selectivity against specific cancer types or inflammatory pathways.
Table 2: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Fluorine substitution | Increased potency against tumors |
| Methyl groups | Enhanced lipophilicity |
| Carboxamide group | Improved binding affinity |
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2/c1-14-10-15(2)12-18(11-14)23-20(25)19-4-3-9-24(21(19)26)13-16-5-7-17(22)8-6-16/h3-12H,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHXPOFKLNGDEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














